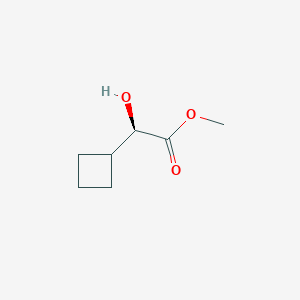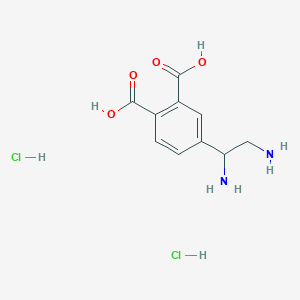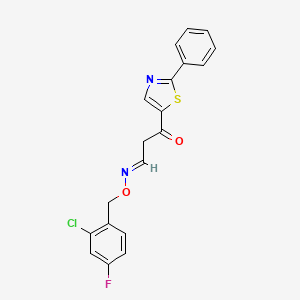![molecular formula C13H21NO4 B2733281 2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid CAS No. 2418649-46-2](/img/structure/B2733281.png)
2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[320]heptan-1-yl}acetic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[32One common method involves the catalytic hydrogenation of substituted pyrroles, followed by cyclization using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide . The hydrogenation process is facilitated by the presence of the Boc group, which enhances the stereoselectivity of the reaction.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions produce various oxidized or reduced derivatives of the bicyclic structure.
Scientific Research Applications
2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The Boc group plays a crucial role in protecting the amine functionality during chemical reactions, allowing for selective modifications of the compound. The bicyclic structure provides a rigid framework that can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- 1-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
Uniqueness
2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. The presence of the Boc group further enhances its versatility in synthetic organic chemistry, allowing for selective protection and deprotection of the amine functionality.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(9,8-14)6-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROZEPAEHMDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2733200.png)
![1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2733201.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide](/img/structure/B2733216.png)

![Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2733218.png)







